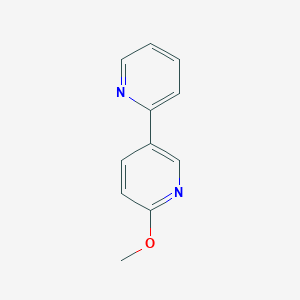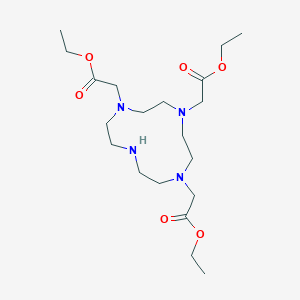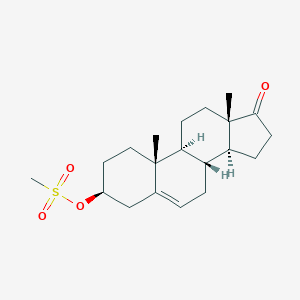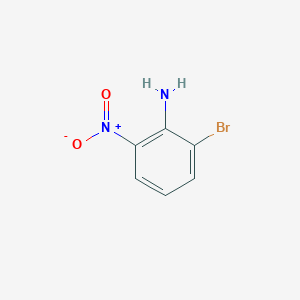
2-溴-6-硝基苯胺
概述
描述
2-Bromo-6-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and nitro groups, respectively. This compound is known for its pale yellow to yellow crystalline appearance and is used as an intermediate in various chemical syntheses .
科学研究应用
2-Bromo-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including drugs used to treat glaucoma.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
2-Bromo-6-nitroaniline is primarily used as an intermediate in the synthesis of metabolites of Brimonidine . Brimonidine is an α2 receptor agonist , which means it binds to α2 receptors in the body and stimulates a response. These receptors are primarily found in the nervous system and play a crucial role in regulating neurotransmitter release.
Result of Action
The molecular and cellular effects of 2-Bromo-6-nitroaniline are likely related to its role as an intermediate in the synthesis of Brimonidine metabolites. These metabolites, once formed, can bind to α2 receptors and stimulate a response, leading to physiological effects such as reduced intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitroaniline typically involves a multi-step process:
Nitration: The nitration of aniline to form 2-nitroaniline.
Bromination: The bromination of 2-nitroaniline to yield 2-Bromo-6-nitroaniline.
Industrial Production Methods: In an industrial setting, the preparation of 2-Bromo-6-nitroaniline can be achieved through the following steps:
Acetylation: o-Bromoaniline undergoes acetylation with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.
Nitration: N-(2-bromophenyl)acetamide is then nitrated using nitric acid to produce N-(2-bromo-6-nitrophenyl)acetamide.
Hydrolysis: The nitrated product is hydrolyzed to obtain 2-Bromo-6-nitroaniline.
化学反应分析
2-Bromo-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-Bromo-6-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
相似化合物的比较
2-Bromo-6-nitroaniline can be compared with other nitroaniline derivatives:
2-Nitroaniline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Nitroaniline: Has the nitro group at the para position, leading to different reactivity and applications.
2,4-Dinitroaniline: Contains two nitro groups, increasing its electron-withdrawing effects and altering its chemical behavior.
Uniqueness: The presence of both bromine and nitro groups in 2-Bromo-6-nitroaniline makes it a versatile intermediate with unique reactivity patterns, suitable for various synthetic applications .
属性
IUPAC Name |
2-bromo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOSYLWYLMHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466903 | |
| Record name | 2-Bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-95-7 | |
| Record name | 2-Bromo-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59255-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the positioning of the amino group in 2-bromo-6-nitroaniline affect its intermolecular interactions compared to other isomers?
A: The research highlights that the position of the amino group (-NH2) significantly influences the type of intermolecular interactions observed in 2-bromo-6-nitroaniline compared to its isomers [].
Q2: What tools were used to study the intermolecular interactions in 2-bromo-6-nitroaniline?
A: The researchers employed various computational chemistry techniques to analyze the intermolecular interactions in 2-bromo-6-nitroaniline []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


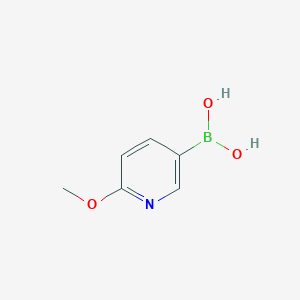
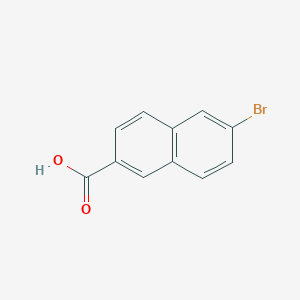
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

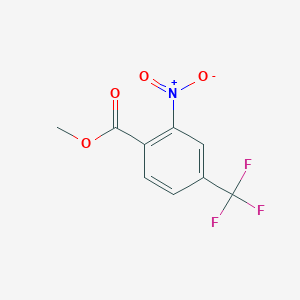
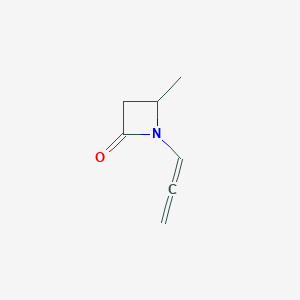
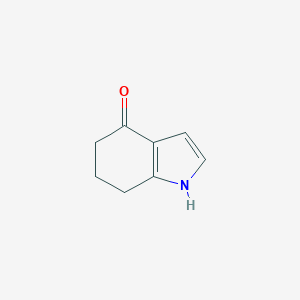
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
